3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one
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Overview
Description
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a nitrobenzo[d][1,3]dioxole moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one typically involves the condensation of 4-fluoroaniline, 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in inflammation and pain, providing anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
The presence of both fluorophenyl and nitrobenzo[d][1,3]dioxole moieties enhances its chemical reactivity and biological efficacy compared to other thiazole derivatives .
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-2-imino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O5S/c18-10-1-3-11(4-2-10)20-16(22)15(27-17(20)19)6-9-5-13-14(26-8-25-13)7-12(9)21(23)24/h1-7,19H,8H2/b15-6-,19-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPUPAYDQUESFB-FQDZBXFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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